REACTION_CXSMILES
|
Br[C:2]1[CH:3]=[C:4]([CH3:12])[C:5]2[N:9]=[C:8]([CH3:10])[NH:7][C:6]=2[CH:11]=1.[C:13]([O-])([O-:15])=[O:14].[Na+].[Na+]>O1CCOCC1.O.CC1C(P(C2C([CH2-])=CC=CC=2)C2C(C)=CC=CC=2)=CC=CC=1.CC1C(P(C2C([CH2-])=CC=CC=2)C2C(C)=CC=CC=2)=CC=CC=1.CC(O)=O.CC(O)=O.[Pd].[Pd].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[Mo]>[CH3:10][C:8]1[NH:7][C:6]2[CH:11]=[C:2]([C:13]([OH:15])=[O:14])[CH:3]=[C:4]([CH3:12])[C:5]=2[N:9]=1 |f:1.2.3,6.7.8.9.10.11,12.13.14.15.16.17.18|
|
Name
|
|
Quantity
|
200 mg
|
Type
|
reactant
|
Smiles
|
BrC=1C=C(C2=C(NC(=N2)C)C1)C
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
CC1=CC=CC=C1P(C2=CC=CC=C2C)C3=CC=CC=C3[CH2-].CC1=CC=CC=C1P(C2=CC=CC=C2C)C3=CC=CC=C3[CH2-].CC(=O)O.CC(=O)O.[Pd].[Pd]
|
Name
|
|
Quantity
|
120 mg
|
Type
|
catalyst
|
Smiles
|
[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[Mo]
|
Name
|
|
Quantity
|
283 mg
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[Na+].[Na+]
|
Name
|
|
Quantity
|
2.4 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
165 °C
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred for 20 seconds
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
very high for 20 minutes
|
Duration
|
20 min
|
Type
|
FILTRATION
|
Details
|
filtered through diatomaceous earth
|
Type
|
EXTRACTION
|
Details
|
The solution was extracted with EtOAc
|
Type
|
EXTRACTION
|
Details
|
the aqueous phase was back extracted with additional EtOAc (2×)
|
Type
|
ADDITION
|
Details
|
Water (5 mL) was added to the
|
Type
|
EXTRACTION
|
Details
|
aqueous extract which
|
Type
|
CUSTOM
|
Details
|
dried
|
Reaction Time |
20 s |
Name
|
|
Type
|
product
|
Smiles
|
CC1=NC2=C(N1)C=C(C=C2C)C(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 97 mg | |
YIELD: PERCENTYIELD | 57% | |
YIELD: CALCULATEDPERCENTYIELD | 56.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |